molecular formula C11H12N2O3 B14814218 5-Cyclopropoxyisophthalamide

5-Cyclopropoxyisophthalamide

Cat. No.: B14814218
M. Wt: 220.22 g/mol
InChI Key: MKQLSHUBDYEAKN-UHFFFAOYSA-N
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Description

5-Cyclopropoxyisophthalamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group attached to an isophthalamide core. The presence of the cyclopropoxy group imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxyisophthalamide typically involves the reaction of isophthaloyl chloride with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and minimize the formation of by-products. Additionally, the scalability of the synthesis process is crucial for large-scale production, and methods such as solvent recycling and waste minimization are often employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxyisophthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxyisophthalamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxyisophthalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxyisophthalamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-cyclopropyloxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C11H12N2O3/c12-10(14)6-3-7(11(13)15)5-9(4-6)16-8-1-2-8/h3-5,8H,1-2H2,(H2,12,14)(H2,13,15)

InChI Key

MKQLSHUBDYEAKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)N)C(=O)N

Origin of Product

United States

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